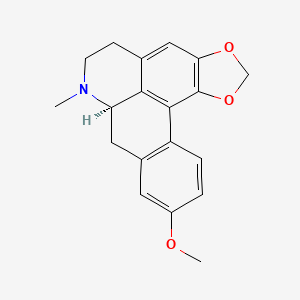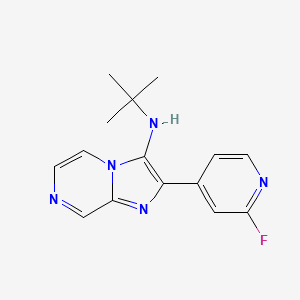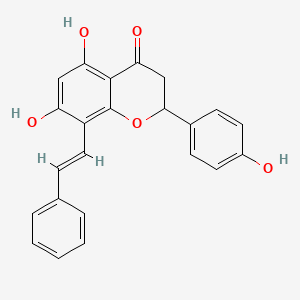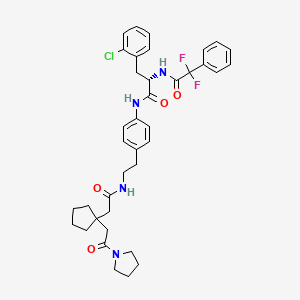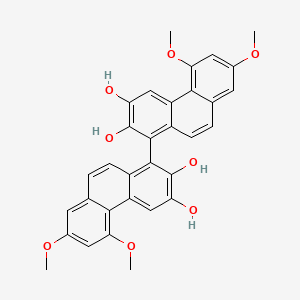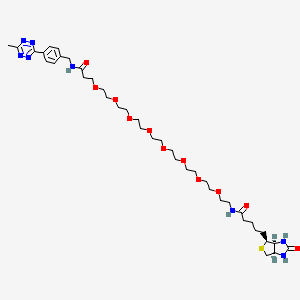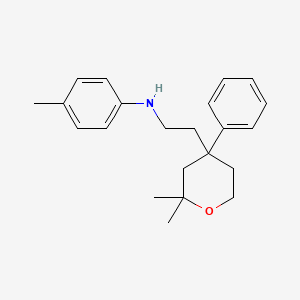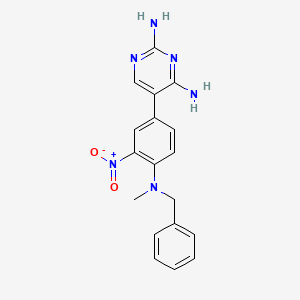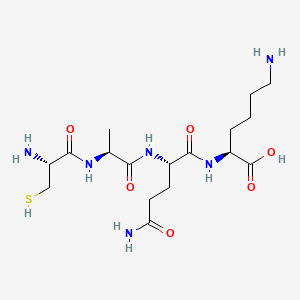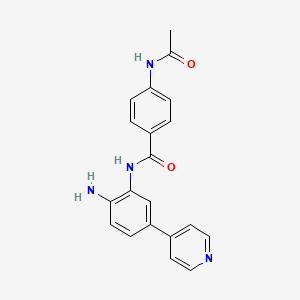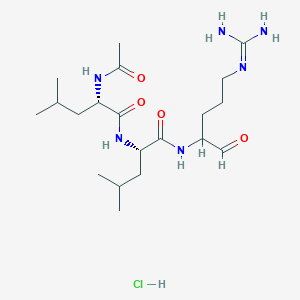
Leupeptin Ac-LL (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Leupeptin Ac-LL (hydrochloride) is a hydrochloride form of Leupeptin Ac-LL, a potent protease inhibitor. It is known for its ability to inhibit serine, cysteine, and threonine proteases. This compound is widely used in biochemical research due to its effectiveness in inhibiting proteolytic enzymes .
準備方法
Synthetic Routes and Reaction Conditions: Leupeptin Ac-LL (hydrochloride) is synthesized through a series of chemical reactions involving the acetylation of leucine and leucyl-argininal. The synthesis typically involves the following steps:
Acetylation: Acetylation of leucine to form N-acetyl-leucine.
Coupling Reaction: Coupling of N-acetyl-leucine with leucyl-argininal.
Hydrochloride Formation: Conversion of the resulting compound to its hydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of Leupeptin Ac-LL (hydrochloride) involves fermentation processes using strains of Actinomycetes. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
化学反応の分析
Types of Reactions: Leupeptin Ac-LL (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
Leupeptin Ac-LL (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a protease inhibitor in various biochemical assays.
Biology: Employed in cell culture studies to prevent proteolytic degradation of proteins.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
作用機序
Leupeptin Ac-LL (hydrochloride) exerts its effects by forming a covalent hemiacetal adduct with the active site of proteases. This interaction inhibits the proteolytic activity of enzymes such as serine, cysteine, and threonine proteases. The molecular targets include cathepsins and other proteolytic enzymes involved in various cellular processes .
類似化合物との比較
Leupeptin: A broad-spectrum protease inhibitor similar to Leupeptin Ac-LL (hydrochloride).
Antipain: Another protease inhibitor with similar inhibitory properties.
Chymostatin: Inhibits chymotrypsin-like proteases.
Pepstatin: Inhibits aspartic proteases.
Uniqueness: Leupeptin Ac-LL (hydrochloride) is unique due to its enhanced inhibitory effect compared to its non-hydrochloride form. It has better solubility and stability, making it more effective in various research applications .
特性
分子式 |
C20H39ClN6O4 |
|---|---|
分子量 |
463.0 g/mol |
IUPAC名 |
(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15?,16-,17-;/m0./s1 |
InChIキー |
OQQYPQNFLLAILR-YSQHTBMVSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


